

Spectroscopic data for (R)-Piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-Piperazine-2-carboxylic acid

Cat. No.: B1233817

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of **(R)-Piperazine-2-carboxylic Acid**

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential spectroscopic data for **(R)-Piperazine-2-carboxylic acid** ($C_5H_{10}N_2O_2$), a crucial chiral building block in modern drug discovery and development. For researchers, scientists, and professionals in drug development, precise analytical characterization is paramount for ensuring structural integrity, stereochemical purity, and ultimate success in downstream applications. This document synthesizes theoretical principles with practical, field-proven insights to serve as an authoritative reference for the characterization of this important molecule.

(R)-Piperazine-2-carboxylic acid is a non-proteinogenic amino acid analogue. The piperazine scaffold is a privileged structure in medicinal chemistry, enhancing pharmacokinetic profiles by improving aqueous solubility and providing sites for hydrogen bonding.^{[1][2]} The specific (R)-enantiomer is a key intermediate in the synthesis of complex therapeutic agents, including treatments for hepatitis B virus infection.^[3] Therefore, unambiguous confirmation of its structure and enantiomeric purity is a critical step in any synthetic workflow.

This guide delves into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—providing not just the data, but the causality behind the experimental observations and protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of **(R)-Piperazine-2-carboxylic acid** in solution. The analysis is complicated by the conformational flexibility of the six-membered piperazine ring (which typically exists in a chair conformation) and the presence of labile, exchangeable protons (NH and OH).[\[1\]](#)

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity.

Experimental Protocol: ¹H NMR Spectrum Acquisition

- Sample Preparation: Dissolve ~5-10 mg of **(R)-Piperazine-2-carboxylic acid** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical:
 - D₂O (Deuterium Oxide): Will cause the exchange of NH and OH protons, leading to their disappearance from the spectrum. This simplifies the aliphatic region but results in the loss of information about these key functional groups.
 - DMSO-d₆ (Deuterated Dimethyl Sulfoxide): Will typically show all protons, including the NH and OH groups, as they exchange more slowly. This is often the preferred solvent for a complete structural picture.
- Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
 - Number of Scans: 16 to 64 scans to achieve adequate signal-to-noise.
 - Relaxation Delay (d1): 1-2 seconds.
 - Temperature: 298 K (25 °C).

- Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (DMSO at $\delta \approx 2.50$ ppm).

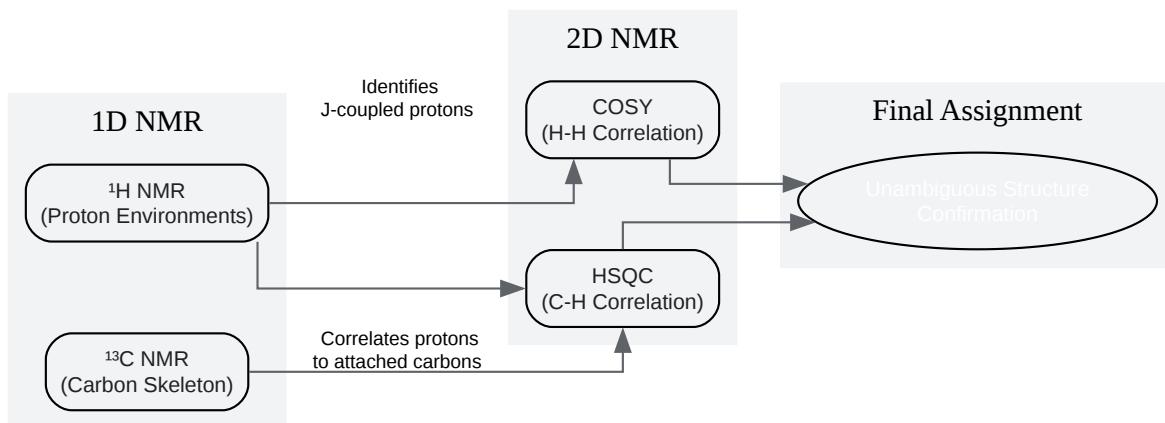
Data Interpretation & Expected Signals (in DMSO-d₆)

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Key Insights
Carboxylic Acid (OH)	10.0 - 12.0	Broad Singlet	Highly deshielded and broad due to hydrogen bonding and chemical exchange.
Amine (NH)	2.5 - 4.0	Broad Singlet(s)	Position and broadening are highly dependent on concentration, temperature, and residual water. Two separate NH signals may be observed.
H-2 (α -proton)	3.0 - 3.5	Doublet of Doublets (dd)	This is the proton on the chiral center, coupled to the two non-equivalent protons at C-3.
H-3, H-5, H-6	2.6 - 3.2	Multiplets	These piperazine ring protons form a complex, overlapping system of signals due to geminal and vicinal coupling, as well as axial/equatorial differentiation.

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of chemically distinct carbon environments in the molecule.

Experimental Protocol: ^{13}C NMR Spectrum Acquisition


- Sample Preparation: Use the same sample prepared for ^1H NMR, ensuring sufficient concentration (~20-50 mg).
- Instrument Setup: 400 MHz (or higher) NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
 - Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ^{13}C .
 - Relaxation Delay (d1): 2 seconds.
- Processing: Calibrate the spectrum using the solvent peak (DMSO-d₆ at $\delta \approx 39.52$ ppm).

Data Interpretation & Expected Signals (in DMSO-d₆)

Carbon Assignment	Expected Chemical Shift (δ , ppm)	Key Insights
Carbonyl (C=O)	170 - 175	The most deshielded carbon, characteristic of a carboxylic acid.
C-2 (Chiral Center)	55 - 60	The α -carbon attached to the carboxylic acid group.
C-3, C-5, C-6	40 - 50	Carbons of the piperazine ring. Multiple signals may be observed due to the asymmetry of the molecule.

Workflow for NMR Structural Confirmation

Two-dimensional (2D) NMR experiments like COSY and HSQC are invaluable for unambiguously assigning the complex signals of the piperazine ring.

[Click to download full resolution via product page](#)

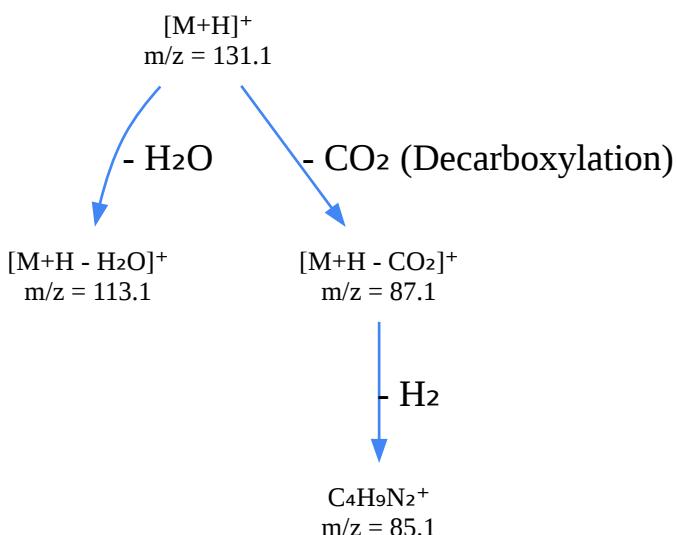
Caption: Workflow for unambiguous NMR-based structural elucidation.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for a polar molecule like this.

Experimental Protocol: ESI-MS Acquisition

- Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
- Instrument: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.


- Acquisition Mode: Positive ion mode is preferred to observe the protonated molecule $[M+H]^+$.
- Analysis: Acquire a full scan spectrum to identify the molecular ion. For fragmentation data, perform a tandem MS (MS/MS) experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

Data Interpretation

The molecular formula $C_5H_{10}N_2O_2$ corresponds to a monoisotopic mass of 130.0742 Da.[\[4\]](#)

Ion	Calculated m/z	Observed m/z	Interpretation
$[M+H]^+$	131.0815	~131.1	Protonated parent molecule. Confirms the molecular weight.
$[M+H - H_2O]^+$	113.0709	~113.1	Loss of a water molecule.
$[M+H - CO_2]^+$	87.0917	~87.1	Decarboxylation, a common fragmentation for carboxylic acids.
$C_4H_9N_2^+$	85.0760	~85.1	Result of decarboxylation and loss of H_2 .

Proposed ESI-MS/MS Fragmentation Pathway

[Click to download full resolution via product page](#)

Caption: Key fragmentation pathways for **(R)-Piperazine-2-carboxylic acid** in ESI-MS.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum of a carboxylic acid is highly characteristic due to the O-H and C=O stretching vibrations.[\[5\]](#)[\[6\]](#)

Experimental Protocol: ATR-IR Spectrum Acquisition

- Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition: Collect the spectrum, typically over the range of 4000-400 cm^{-1} , by co-adding 16-32 scans.
- Processing: Perform an ATR correction and baseline correction.

Data Interpretation

The IR spectrum is dominated by features characteristic of a carboxylic acid and a secondary amine.[4][7]

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Interpretation
3300 - 2500	O-H stretch (Carboxylic Acid)	Strong, Very Broad	The extreme broadness is a hallmark of the hydrogen-bonded dimer form of carboxylic acids and overlaps with C-H stretches.[5][6]
3200 - 3300	N-H stretch (Amine)	Medium, Broad	May be obscured by the very broad O-H band.
2950 - 2850	C-H stretch (Aliphatic)	Medium, Sharp	Sharp peaks superimposed on the broad O-H band.
1760 - 1690	C=O stretch (Carbonyl)	Strong, Sharp	A very intense and diagnostically crucial peak for the carboxylic acid group.
~1600	N-H bend (Amine)	Medium	Confirms the presence of the secondary amine.
1440 - 1395	O-H bend	Medium	In-plane bending of the hydroxyl group.
1320 - 1210	C-O stretch	Strong	Stretching of the carbon-oxygen single bond in the carboxylic acid.

Chiral Purity Analysis

While the above techniques confirm the chemical structure, they do not differentiate between enantiomers. Confirming the enantiomeric purity of the (R)-isomer is essential. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.^[8]

Principle of Chiral HPLC Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers.^[9] This differential interaction causes one enantiomer to be retained on the column longer than the other, resulting in their separation and allowing for quantification of enantiomeric excess (ee). The synthesis of enantiomerically pure (S)-piperazine-2-carboxylic acid has been achieved via enzymatic resolution, a process that requires careful chiral analysis to validate.^{[10][11]}

Conclusion

The spectroscopic characterization of **(R)-Piperazine-2-carboxylic acid** is a multi-faceted process requiring the synergistic application of NMR, MS, and IR spectroscopy. A thorough understanding of ¹H and ¹³C NMR is essential for mapping the molecular skeleton, while MS confirms the molecular weight and provides clues to its stability. IR spectroscopy offers a rapid confirmation of the required functional groups. Finally, chiral chromatography must be employed to validate the stereochemical integrity of this important building block. This guide provides the foundational data and expert-driven protocols necessary for researchers to confidently and accurately characterize **(R)-Piperazine-2-carboxylic acid**, ensuring the quality and reliability of their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing)
DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]

- 3. CN115461333A - Process for the preparation of chiral piperazine-2-carboxylic acid - Google Patents [patents.google.com]
- 4. Piperazine-2-carboxylic acid | C5H10N2O2 | CID 2723758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. experts.umn.edu [experts.umn.edu]
- To cite this document: BenchChem. [Spectroscopic data for (R)-Piperazine-2-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1233817#spectroscopic-data-for-r-piperazine-2-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com